molecular formula C18H20O B14745028 1,1-Diphenylhexan-3-one CAS No. 4909-19-7

1,1-Diphenylhexan-3-one

Cat. No.: B14745028
CAS No.: 4909-19-7
M. Wt: 252.3 g/mol
InChI Key: NNBSWISPRFQQPE-UHFFFAOYSA-N
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Description

1,1-Diphenylhexan-3-one is an organic compound with the molecular formula C18H20O It is a ketone characterized by the presence of two phenyl groups attached to the first carbon of a hexane chain, with a carbonyl group on the third carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1-Diphenylhexan-3-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of benzene with hexanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows: [ \text{C}_6\text{H}_6 + \text{C}6\text{H}{11}\text{COCl} \xrightarrow{\text{AlCl}_3} \text{C}_6\text{H}_5\text{COC}6\text{H}{11} + \text{HCl} ]

Industrial Production Methods

Industrial production of this compound typically involves large-scale Friedel-Crafts acylation reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1,1-Diphenylhexan-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

1,1-Diphenylhexan-3-one has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including analgesic and antitussive effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,1-Diphenylhexan-3-one involves its interaction with specific molecular targets and pathways. For instance, its analgesic effects are thought to be mediated through interactions with opioid receptors, similar to other compounds in the methadone series. The compound’s structure allows it to bind to these receptors, modulating pain perception and providing relief.

Comparison with Similar Compounds

1,1-Diphenylhexan-3-one can be compared to other similar compounds, such as:

    6-Piperidino-4,4-diphenylhexan-3-one: This compound has a piperidine group, which enhances its pharmacological activity.

    Ethyl 1,1-Diphenyl-3-piperidinopropyl Sulfone: This compound has a sulfone group, which affects its chemical properties and biological activity.

These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical behavior and applications.

Properties

CAS No.

4909-19-7

Molecular Formula

C18H20O

Molecular Weight

252.3 g/mol

IUPAC Name

1,1-diphenylhexan-3-one

InChI

InChI=1S/C18H20O/c1-2-9-17(19)14-18(15-10-5-3-6-11-15)16-12-7-4-8-13-16/h3-8,10-13,18H,2,9,14H2,1H3

InChI Key

NNBSWISPRFQQPE-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)CC(C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

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